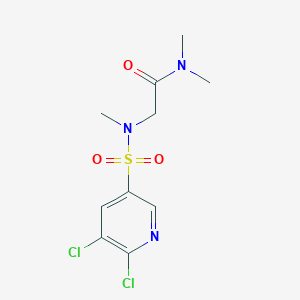
N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with dichloro groups and a sulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide typically involves multiple steps. One common method starts with the chlorination of pyridine to introduce the dichloro groups at the 5 and 6 positions. This is followed by the sulfonation of the pyridine ring to attach the sulfonamide group. The final step involves the acylation of the sulfonamide with N,N-dimethylacetamide under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. The dichloro groups may enhance the compound’s binding affinity and specificity for certain targets. The overall effect is the modulation of biochemical pathways, which can be harnessed for therapeutic purposes.
相似化合物的比较
Similar Compounds
- N,N-dimethylformamide (DMF)
- N,N-dimethylacetamide (DMAc)
- N-methyl-2-pyrrolidone (NMP)
Uniqueness
N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both dimethyl and sulfonamide groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
2-[(5,6-dichloropyridin-3-yl)sulfonyl-methylamino]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3O3S/c1-14(2)9(16)6-15(3)19(17,18)7-4-8(11)10(12)13-5-7/h4-5H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIYHYFCBRJLHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)S(=O)(=O)C1=CC(=C(N=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














